molecular formula C16H15ClN2O3S B2402265 3-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide CAS No. 942011-40-7

3-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide

Cat. No.: B2402265
CAS No.: 942011-40-7
M. Wt: 350.82
InChI Key: WWDUVYGGTHJQFQ-UHFFFAOYSA-N
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Description

3-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide is a complex organic compound that features a benzamide core substituted with a chloro group and a phenyl ring bearing an isothiazolidine-1,1-dioxide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the isothiazolidine-1,1-dioxide moiety: This can be achieved by reacting a suitable amine with sulfur dioxide and an oxidizing agent.

    Coupling with a phenyl ring: The isothiazolidine-1,1-dioxide intermediate is then coupled with a phenyl ring through a nucleophilic substitution reaction.

    Introduction of the chloro group: The chloro group is introduced via electrophilic aromatic substitution.

    Formation of the benzamide: Finally, the benzamide moiety is formed by reacting the substituted phenyl ring with a benzoyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The isothiazolidine-1,1-dioxide moiety can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to remove the chloro group or to modify the isothiazolidine moiety.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or primary amines under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce dechlorinated or modified isothiazolidine compounds.

Scientific Research Applications

3-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide: Similar structure but with an acetamide group instead of a benzamide.

    3-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)thiobenzamide: Contains a thiobenzamide group, which may alter its reactivity and biological activity.

    3-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide: Features a benzenesulfonamide group, potentially affecting its solubility and interaction with biological targets.

Uniqueness

The uniqueness of 3-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the isothiazolidine-1,1-dioxide moiety, in particular, may provide unique reactivity and binding characteristics compared to other similar compounds.

Properties

IUPAC Name

3-chloro-N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3S/c17-13-5-1-4-12(10-13)16(20)18-14-6-2-7-15(11-14)19-8-3-9-23(19,21)22/h1-2,4-7,10-11H,3,8-9H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWDUVYGGTHJQFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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